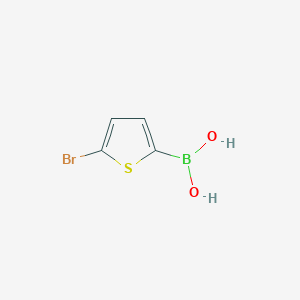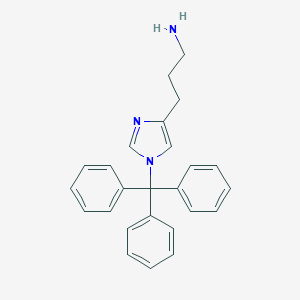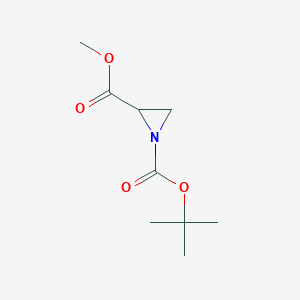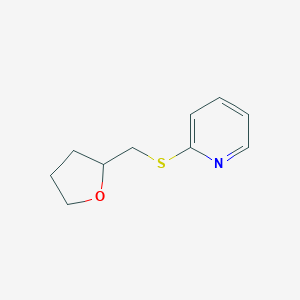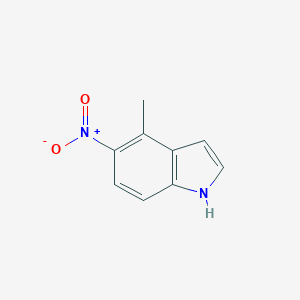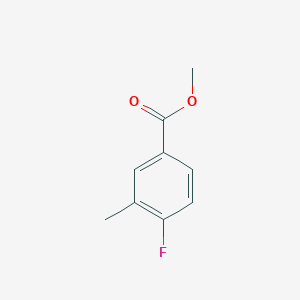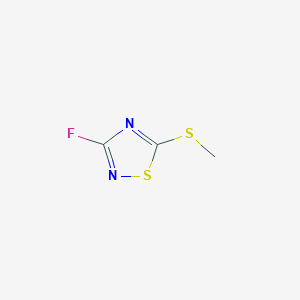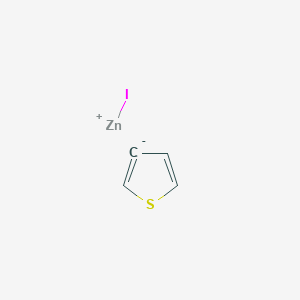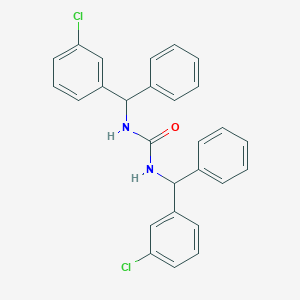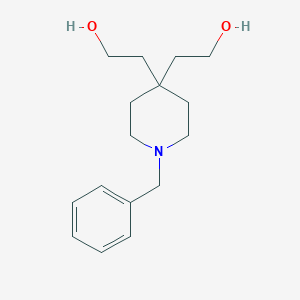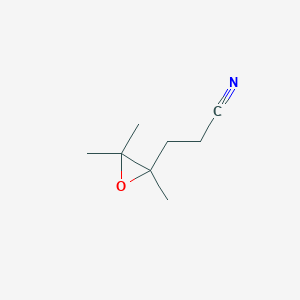
3-(2,3,3-Trimethyloxiran-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethyloxirane-2-propanenitrile is an organic compound with the molecular formula C₆H₉NO It is a derivative of oxirane, a three-membered cyclic ether, and contains a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyloxirane-2-propanenitrile typically involves the reaction of 2,3-epoxy-2-methylbutane with a nitrile source under specific conditions. One common method is the reaction of 2,3-epoxy-2-methylbutane with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction is carried out at a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2,3,3-Trimethyloxirane-2-propanenitrile may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyloxirane-2-propanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,3,3-Trimethyloxirane-2-propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyloxirane-2-propanenitrile involves its interaction with molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,3-Trimethyloxirane: A similar compound with a slightly different structure, lacking the nitrile group.
2,3-Epoxy-2-methylbutane: Another related compound, which serves as a precursor in the synthesis of 2,3,3-Trimethyloxirane-2-propanenitrile.
Uniqueness
2,3,3-Trimethyloxirane-2-propanenitrile is unique due to the presence of both an oxirane ring and a nitrile group in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
175655-77-3 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-(2,3,3-trimethyloxiran-2-yl)propanenitrile |
InChI |
InChI=1S/C8H13NO/c1-7(2)8(3,10-7)5-4-6-9/h4-5H2,1-3H3 |
InChI Key |
JDMWFGNUHQKSJX-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)(C)CCC#N)C |
Canonical SMILES |
CC1(C(O1)(C)CCC#N)C |
Synonyms |
Oxiranepropanenitrile, 2,3,3-trimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



